molecular formula C28H25N3O6 B4154979 N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B4154979
M. Wt: 499.5 g/mol
InChI Key: AOYYKUQRXWSLOG-UHFFFAOYSA-N
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Description

This compound belongs to the class of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The crystal structure of the potential active N- [2- (6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been determined from single crystal X-ray diffraction data . There is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring .


Chemical Reactions Analysis

A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .


Physical and Chemical Properties Analysis

The product was separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water to give compound (2) in 70% yield . The melting point is 246 °C .

Mechanism of Action

Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The single-stranded DNA bind to the overacted PARP and break it to poly (ADP-ribose), which destroys mitochondria and releases apoptosis-inducing factor .

Safety and Hazards

The major drawback of NSAIDs is their gastric ulcer formation due to gastric irritation . It has been noted that the compounds which are less lipophilic (lower log P values) in nature are more effective against Gram-negative microorganism, on the other hand, these compounds are less effective against Gram-positive microorganism .

Future Directions

Coumarin and 7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odor like vanilla beans and their hydroxy position at 7 has importance in biosynthesis . Therefore, we used TBTU as a coupling reagent for efficient and facile synthesis of substituted-N- (5- ((7- methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4 - thiadiazol-2-yl)-benzamide with good yields up to 95% in mild reaction conditions .

Properties

IUPAC Name

N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-36-26-12-10-18(21-15-19-7-3-4-8-25(19)37-28(21)33)16-22(26)29-27(32)20-9-11-23(24(17-20)31(34)35)30-13-5-2-6-14-30/h3-4,7-12,15-17H,2,5-6,13-14H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYKUQRXWSLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide

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